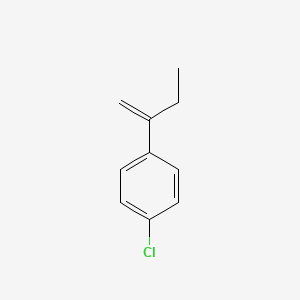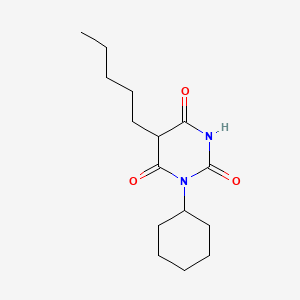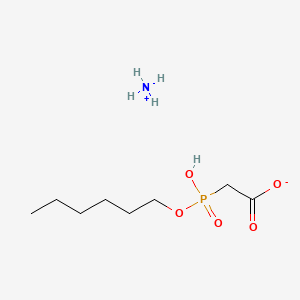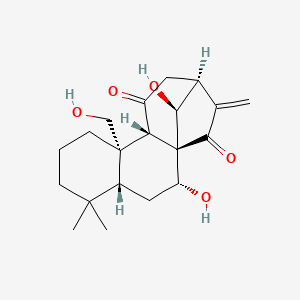
Benzene, 1-chloro-4-(1-methylenepropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-chloro-4-(1-methylenepropyl)-, also known as 1-chloro-4-(1-methylenepropyl)benzene, is an organic compound with the molecular formula C10H11Cl. It is a derivative of benzene, where a chlorine atom and a 1-methylenepropyl group are substituted at the para positions of the benzene ring. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-(1-methylenepropyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with 1-chloro-4-(1-methylenepropyl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Benzene, 1-chloro-4-(1-methylenepropyl)- often involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the product from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-chloro-4-(1-methylenepropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation Reactions: The methylene group can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alkane derivatives using reducing agents like hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Phenol derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Alkane derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-chloro-4-(1-methylenepropyl)- has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Benzene, 1-chloro-4-(1-methylenepropyl)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atom and the methylene group can participate in various chemical transformations, influencing the reactivity and stability of the compound. The pathways involved include the formation of carbocation intermediates and subsequent nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-chloro-4-(1-methylethenyl)-: Similar structure but with a methylethenyl group instead of a methylenepropyl group.
Benzene, 1-chloro-4-(1-methylethyl)-: Contains a methylethyl group instead of a methylenepropyl group.
Benzene, 1-chloro-4-(1-methylpropyl)-: Features a methylpropyl group instead of a methylenepropyl group.
Uniqueness
Benzene, 1-chloro-4-(1-methylenepropyl)- is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. The presence of both a chlorine atom and a methylenepropyl group allows for diverse chemical transformations and applications in various fields .
Eigenschaften
CAS-Nummer |
21758-20-3 |
|---|---|
Molekularformel |
C10H11Cl |
Molekulargewicht |
166.65 g/mol |
IUPAC-Name |
1-but-1-en-2-yl-4-chlorobenzene |
InChI |
InChI=1S/C10H11Cl/c1-3-8(2)9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3 |
InChI-Schlüssel |
JOKOHULXBGRGNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-[(4-fluorophenyl)methylamino]-6-methoxyquinoline-3-carboxylate](/img/structure/B13806907.png)
![1-oxo-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrazine-9a-carbonitrile](/img/structure/B13806908.png)
![Propanoic acid, 2-[(2-aminocyclohexyl)oxy]-(9CI)](/img/structure/B13806920.png)
![Methyl 8-azatetracyclo[4.3.0.02,4.03,7]nonane-8-carboxylate](/img/structure/B13806929.png)
![Acetamide,N-[3-(2-benzoxazolyl)-2-methylphenyl]-2-[5-methyl-2-(isopropyl)phenoxy]-](/img/structure/B13806931.png)


![(6R,8R,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13806946.png)

![2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B13806965.png)
![1,5-Dimethyl-6-methylenespiro[2.4]heptane](/img/structure/B13806979.png)

